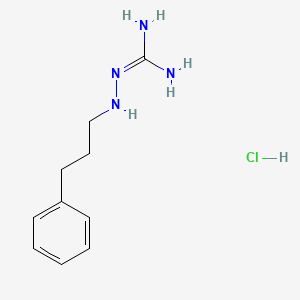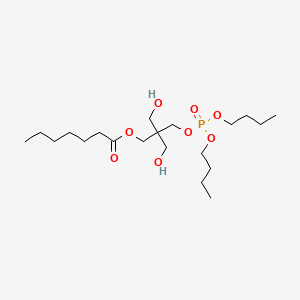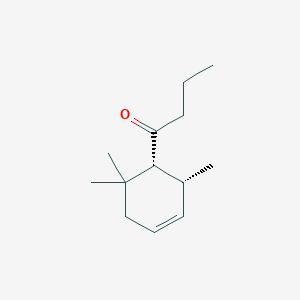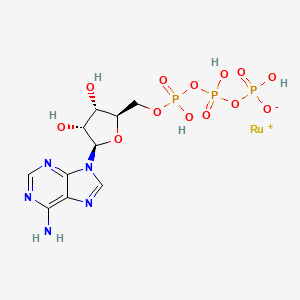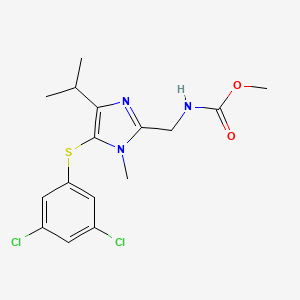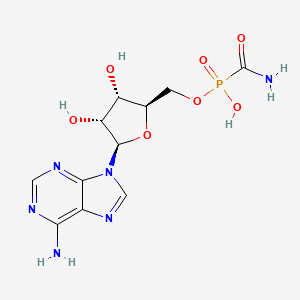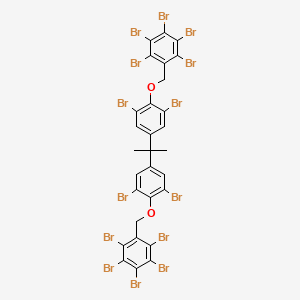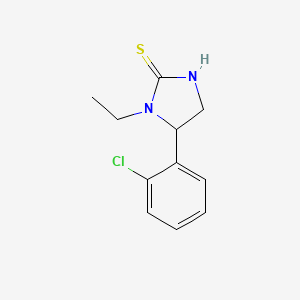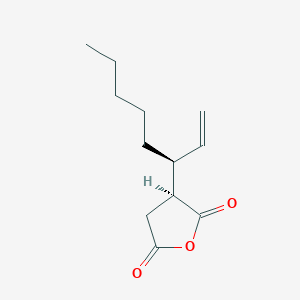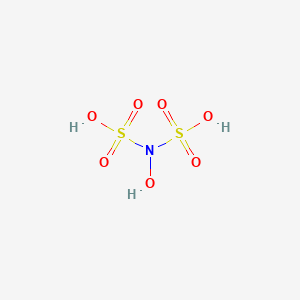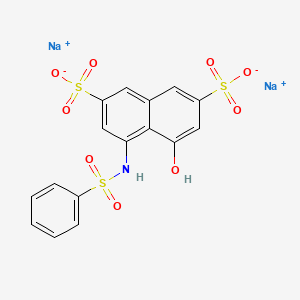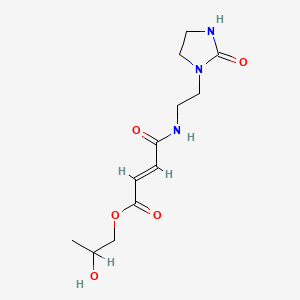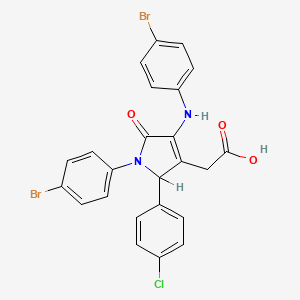
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the acetic acid group via carboxylation.
Step 3: Halogenation to introduce bromine and chlorine atoms at specific positions.
Step 4: Amination to attach the amino group to the pyrrole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous flow synthesis: A more modern approach that allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or amination reagents (e.g., ammonia or amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- depends on its specific interactions with molecular targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-acetic acid derivatives: Compounds with similar core structures but different substituents.
Halogenated pyrroles: Compounds with halogen atoms attached to the pyrrole ring.
Aminopyrroles: Compounds with amino groups attached to the pyrrole ring.
Properties
CAS No. |
148930-15-8 |
|---|---|
Molecular Formula |
C24H17Br2ClN2O3 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[4-(4-bromoanilino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H17Br2ClN2O3/c25-15-3-9-18(10-4-15)28-22-20(13-21(30)31)23(14-1-7-17(27)8-2-14)29(24(22)32)19-11-5-16(26)6-12-19/h1-12,23,28H,13H2,(H,30,31) |
InChI Key |
YWXLBGLXRGESIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



